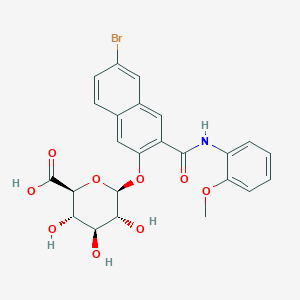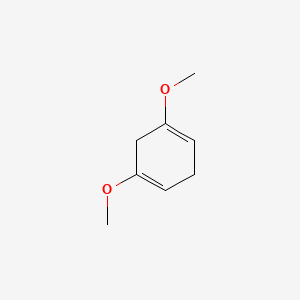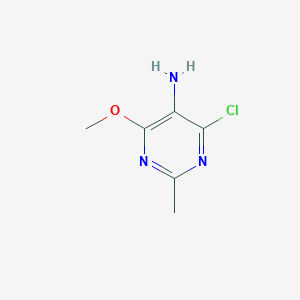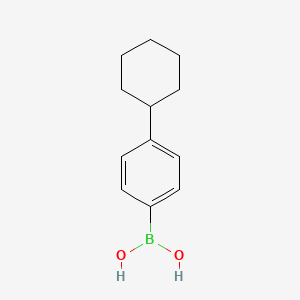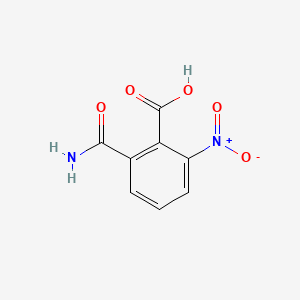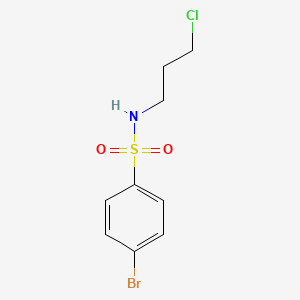
4-bromo-N-(3-chloropropyl)benzenesulfonamide
Übersicht
Beschreibung
4-bromo-N-(3-chloropropyl)benzenesulfonamide is a chemical compound with the molecular formula C9H11BrClNO2S . It has a molecular weight of 312.61 . The IUPAC name for this compound is 4-bromo-N-(3-chloropropyl)benzenesulfonamide .
Molecular Structure Analysis
The InChI code for 4-bromo-N-(3-chloropropyl)benzenesulfonamide is 1S/C9H11BrClNO2S/c10-8-2-4-9(5-3-8)15(13,14)12-7-1-6-11/h2-5,12H,1,6-7H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The melting point of 4-bromo-N-(3-chloropropyl)benzenesulfonamide is between 88-90°C . The predicted boiling point is 404.7±55.0 °C , and the predicted density is 1.558±0.06 g/cm3 . The predicted pKa value is 10.68±0.50 .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy
A study focused on the synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds, characterized for their spectroscopic, photophysical, and photochemical properties, showed promising applications in photodynamic therapy (PDT). Their high singlet oxygen quantum yield and good fluorescence properties make them suitable as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition
Another area of application is in the inhibition of carbonic anhydrases, enzymes crucial for various physiological processes. For instance, 4-(2-substituted hydrazinyl)benzenesulfonamides were synthesized and tested for their inhibitory effects on human carbonic anhydrase I and II isoenzymes. These compounds displayed potent inhibitory activity, suggesting potential for therapeutic applications (Gul et al., 2016).
Molecular Structure Analysis
Research has also been conducted on the molecular structure, Infrared (IR), Raman, and NMR spectra of para-halogen benzenesulfonamides. This study utilized computational methods to understand the effects of halogen substituents on the characteristic bands of benzenesulfonamides, contributing to the field of molecular spectroscopy and helping in the design of new materials and drugs (Karabacak et al., 2009).
Chemical Sensing and Bioimaging
Benzenesulfonamide derivatives have been used to develop chemosensing probes for the detection of metal ions in aqueous solutions. For example, a benzenesulfonamide-based probe demonstrated selective and sensitive detection of Sn2+ ions, with applications in environmental monitoring and bioimaging. This work highlights the versatility of benzenesulfonamide derivatives in creating sensitive diagnostic tools (Ravichandiran et al., 2020).
Synthesis and Biological Evaluation
There has also been significant interest in synthesizing novel benzenesulfonamide derivatives for evaluating their potential as antidiabetic agents. One study involved synthesizing fluorinated pyrazoles and benzenesulfonylurea derivatives, which exhibited significant hypoglycemic activity. This research contributes to the development of new antidiabetic medications (Faidallah et al., 2016).
Safety And Hazards
4-bromo-N-(3-chloropropyl)benzenesulfonamide is classified as dangerous according to the Globally Harmonized System (GHS). The hazard statements include H301, H311, H331, and H341, indicating that the compound is toxic if swallowed, in contact with skin, or if inhaled, and may cause genetic defects . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
4-bromo-N-(3-chloropropyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClNO2S/c10-8-2-4-9(5-3-8)15(13,14)12-7-1-6-11/h2-5,12H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRQIXOUDJOCFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCCCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398630 | |
| Record name | 4-Bromo-N-(3-chloropropyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(3-chloropropyl)benzenesulfonamide | |
CAS RN |
98768-71-9 | |
| Record name | 4-Bromo-N-(3-chloropropyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



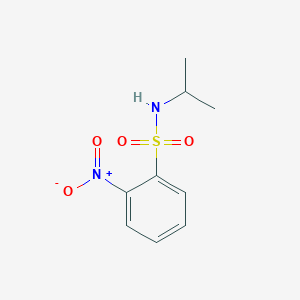
![1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene](/img/structure/B1587411.png)
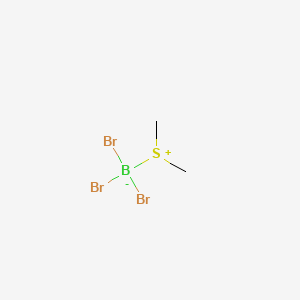
![3-acetamido-4-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1587413.png)




